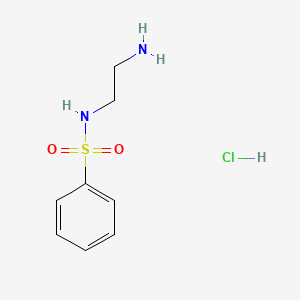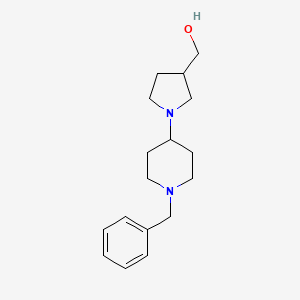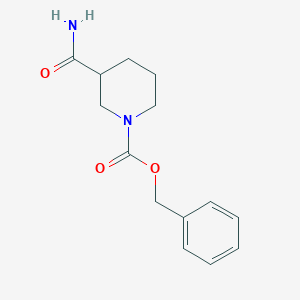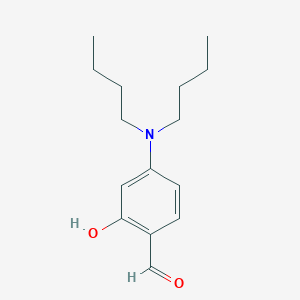
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
Übersicht
Beschreibung
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is a chemical compound with the molecular formula C5H8BrN3. It is characterized by a pyrazole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a methanamine group at the 3-position.
Wirkmechanismus
Target of Action
The primary targets of (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine are currently unknown. The compound is a derivative of pyrazole, a class of compounds known to interact with various biological targets . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound could influence multiple pathways
Pharmacokinetics
The compound is a liquid at room temperature with a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . .
Biochemische Analyse
Biochemical Properties
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor of liver alcohol dehydrogenase, a key enzyme involved in the metabolism of alcohols . The interaction between this compound and liver alcohol dehydrogenase involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal substrate.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of cellular pathways . At high doses, this compound can cause toxic or adverse effects, including damage to liver and kidney tissues . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the metabolism of alcohols and other substrates, leading to changes in the levels of specific metabolites . Additionally, this compound may affect the balance of metabolic pathways by modulating the activity of key regulatory enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with transport proteins on the cell membrane . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise localization of this compound within the cell can determine its effects on cellular processes and overall cell function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine typically involves the bromination of 1-methylpyrazole followed by the introduction of the methanamine group. One common method involves the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent to yield 4-bromo-1-methylpyrazole. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyrazoles
- Oxidized derivatives
- Reduced pyrazoles
Wissenschaftliche Forschungsanwendungen
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-methyl-1H-pyrazole: Lacks the methanamine group, making it less versatile in certain reactions.
1-Methyl-3-aminopyrazole: Similar structure but without the bromine atom, affecting its reactivity and applications.
4-Bromo-1H-pyrazole: Similar bromine substitution but lacks the methyl and methanamine groups.
Uniqueness: The presence of both the bromine atom and the methanamine group allows for a wider range of chemical modifications and biological interactions .
Eigenschaften
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-9-3-4(6)5(2-7)8-9/h3H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWZRWVHPJPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599123 | |
| Record name | 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-71-3 | |
| Record name | 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-1-methyl-1H-pyrazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)













